molecular formula C15H10BrNS B14807350 N-[(E)-(5-bromothiophen-2-yl)methylidene]naphthalen-1-amine

N-[(E)-(5-bromothiophen-2-yl)methylidene]naphthalen-1-amine

Cat. No.: B14807350
M. Wt: 316.2 g/mol
InChI Key: MRIZNCIUXMDJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine is a chemical compound that features a naphthalene ring bonded to a thienyl group via a methylene bridge The presence of a bromine atom on the thienyl ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and 1-naphthylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions to ensure complete reaction, followed by purification through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide
  • N’-[(5-bromo-2-thienyl)methylene]-4H-1,2,4-triazol-4-amine
  • N’-[(5-bromo-2-thienyl)methylene]-2-(2-thienyl)acetohydrazide

Uniqueness

N-[(5-bromo-2-thienyl)methylene]-1-naphthalenamine is unique due to the presence of both a naphthalene ring and a brominated thienyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H10BrNS

Molecular Weight

316.2 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C15H10BrNS/c16-15-9-8-12(18-15)10-17-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H

InChI Key

MRIZNCIUXMDJKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(S3)Br

Origin of Product

United States

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